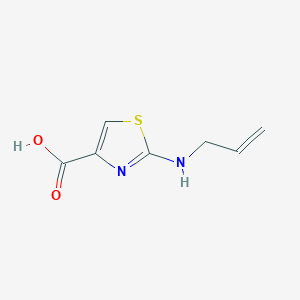
2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms. The carboxylic acid group would introduce polarity to the molecule, and the double bond in the prop-2-enyl group could potentially participate in conjugation with the aromatic ring, depending on the exact structure .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid” could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The amino group could be involved in reactions such as the formation of amides, imines, or other nitrogen-containing functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The carboxylic acid group would likely make the compound acidic and polar, which could affect its solubility in different solvents .科学的研究の応用
1. Biomarker for Cyanide Exposure
ATCA (2-amino-2-thiazoline-4-carboxylic acid) is recognized as a potential biomarker for assessing cyanide exposure. This identification stems from its stability in biological matrices, consistent recovery rates, and relatively low endogenous concentrations. Studies show that plasma concentrations of ATCA are significantly higher in smokers compared to non-smokers, which supports its role as an indicator of past cyanide exposure and emphasizes the need for further research to validate ATCA as a reliable marker for cyanide exposure (Logue et al., 2009).
2. Bioavailability Studies in Drug Formulation
The compound is utilized in bioavailability studies, as illustrated by research on Cefixime, an antibiotic. A study aimed to compare the bioavailability of a new Cefixime tablet preparation with a reference formulation, revealing no significant differences in maximum plasma concentration and area under the plasma concentration-time curve between the two formulations. This highlights the application of 2-amino-4-thiazolyl derivatives in pharmaceutical bioavailability assessments and the importance of thorough pharmacokinetic studies to ensure drug efficacy and safety (Zakeri-milani et al., 2008).
3. Role in Metabolic and Genetic Studies
Thiazole derivatives, such as 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid, are instrumental in metabolic and genetic studies. For instance, propionic acidemia, a disorder involving the metabolism of amino acids and fatty acids, showcases the significance of studying such compounds. This condition, characterized by deficiency of propionyl-CoA carboxylase, leads to the accumulation of propionic acid and its derivatives. Research indicates that propionic acidemia can result in a range of complications including metabolic acidosis, organ damage, and neurological disorders. Therefore, understanding the role of related compounds like 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid in metabolic pathways is vital for diagnosing, managing, and potentially treating conditions like propionic acidemia and other metabolic disorders (Hamilton et al., 1995).
将来の方向性
特性
IUPAC Name |
2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-3-8-7-9-5(4-12-7)6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXNEZRETDHIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2643737.png)
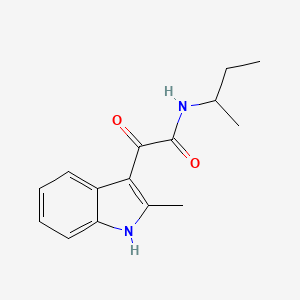
![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)


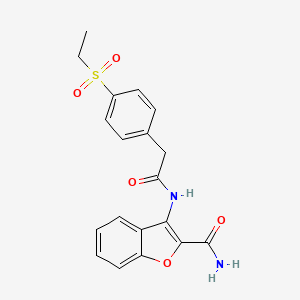
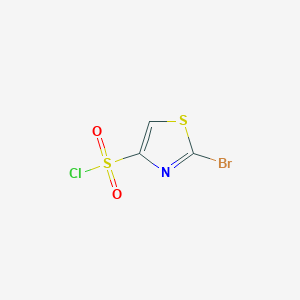
![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)
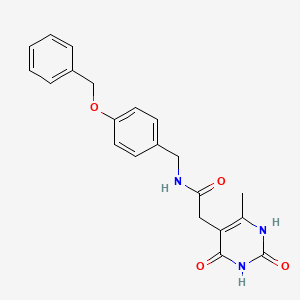
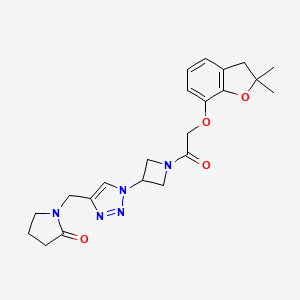
![3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2643753.png)
![5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2643758.png)
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)
![1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2643760.png)